molecular formula C19H18N4OS2 B2772343 N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide CAS No. 862975-33-5

N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide

Cat. No.: B2772343
CAS No.: 862975-33-5
M. Wt: 382.5
InChI Key: YVYWNLPKDOHZGA-UHFFFAOYSA-N
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Description

N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide is a novel benzothiazole derivative intended for research use in pharmaceutical development and biological studies. This compound features a distinct acetamide bridge connecting two benzothiazole heterocycles, one of which is substituted with an isopropyl group, a structural motif known to influence lipophilicity and bioactivity. Benzothiazole scaffolds are extensively investigated in medicinal chemistry for their diverse pharmacological potential. Core research applications for this chemical class include exploration as central nervous system (CNS) active agents , particularly as potential anticonvulsants. Related benzothiazole-aminoacetamide compounds have demonstrated significant activity in maximal electroshock seizure (MES) models, with some showing protective indices several-fold higher than standard antiepileptic drugs like phenytoin and carbamazepine . Additionally, structural analogs are studied as inhibitors of bacterial enzymes , such as Mycobacterium tuberculosis type II NADH dehydrogenase (NDH-2), indicating potential applications in developing novel antitubercular agents . Other research avenues include the design of benzothiazole derivatives as neuronal nitric oxide synthase (nNOS) inhibitors for investigating neuroprotective pathways in models of Parkinson's disease . The presence of the isopropyl group may enhance membrane permeability due to modulated lipophilicity, a critical factor for compounds targeting intracellular pathogens or the CNS . In silico predictions of similar molecules suggest they typically comply with Lipinski's "rule of five," indicating good drug-likeness and oral bioavailability potential for research compounds . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-[(6-propan-2-yl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-10(2)12-4-6-14-16(8-12)25-18(21-14)23-19-22-15-7-5-13(20-11(3)24)9-17(15)26-19/h4-10H,1-3H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYWNLPKDOHZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with acetamide derivatives. One common synthetic route includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., DCM, ethanol), catalysts (e.g., DMAP), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Properties

Benzothiazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds with similar structures can inhibit the growth of various bacterial and fungal strains. The specific application of N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide in antimicrobial research could lead to the development of new antibiotics or antifungal agents.

Antitumor Activity

Studies have shown that benzothiazole derivatives exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival. This compound may be investigated for similar effects, potentially leading to novel cancer therapies.

Anti-inflammatory Effects

Compounds with benzothiazole scaffolds have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase enzymes. This action suggests that this compound could be explored for therapeutic applications in inflammatory diseases.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and functional group modifications. The exploration of derivatives can lead to compounds with enhanced efficacy or reduced toxicity.

Compound NameStructural FeaturesBiological Activity
N-(benzo[d]thiazol-2-yl)-2-nitrobenzamideLacks isopropyl groupExplored for anti-inflammatory properties
N-(6-chlorobenzo[d]thiazol-2-yl)-2-nitrobenzamideChlorine substitution instead of isopropylStudied for antimicrobial activity
N-(benzo[d]thiazol-2-yl)-2-morpholinobenzamideContains morpholine groupEnhanced solubility and bioavailability

Case Studies

Case Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial efficacy of benzothiazole derivatives, compounds similar to this compound were tested against various pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Antitumor Mechanism Exploration
A series of benzothiazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. The study highlighted that certain substitutions on the benzothiazole ring significantly enhanced antitumor activity through apoptosis induction, setting a precedent for further investigation into this compound's potential mechanisms.

Mechanism of Action

The mechanism of action of N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation. The compound’s binding to COX enzymes prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide can be compared with other benzothiazole derivatives, such as:

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

These compounds share a similar benzothiazole core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties.

Biological Activity

N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound features a complex structure characterized by two benzothiazole moieties linked via an acetamide group. The isopropyl substitution on one of the benzothiazole rings enhances its lipophilicity, potentially influencing its biological interactions.

1. Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that benzothiazole-based compounds could induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

2. Antimicrobial Properties

Benzothiazole derivatives have also been evaluated for their antimicrobial activity. Research has demonstrated that these compounds possess significant antibacterial and antifungal activities against a range of pathogens, including resistant strains. The mechanism often involves disruption of microbial membrane integrity or inhibition of essential metabolic pathways .

3. Neuroprotective Effects

The neuroprotective potential of benzothiazole derivatives has gained attention, particularly in the context of neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in neurodegeneration, suggests a mechanism through which it may exert neuroprotective effects .

Case Studies and Experimental Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study 1 Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study 2 Reported antimicrobial activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Study 3 Showed protective effects on neuronal cells exposed to oxidative stress, highlighting its potential in treating neurodegenerative conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : The ability to trigger programmed cell death in malignant cells is a crucial feature for anticancer agents.
  • Modulation of Cellular Signaling Pathways : These compounds can influence pathways such as MAPK and PI3K/Akt, which are vital for cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Multi-step synthesis typically involves coupling reactions between benzothiazole precursors and acetamide derivatives. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt in solvents such as DMF or dichloromethane under nitrogen atmosphere .
  • Heterocyclic assembly : Thiazole ring closure via cyclization of thiourea intermediates with α-halo ketones, optimized at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
    • Critical Parameters : Temperature control, solvent polarity, and catalyst selection (e.g., triethylamine for acid scavenging) significantly impact yield .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Primary Methods :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and amide bond integrity .
  • Mass Spectrometry (HRMS) : Accurate mass determination for molecular formula validation .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., triclinic P1 space group observed in similar benzothiazole-acetamide derivatives) .
    • Supplementary Techniques : IR spectroscopy for functional group identification (amide C=O stretch ~1660 cm1 ^{-1}) and HPLC for purity assessment .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives with enhanced bioactivity?

  • Approach :

  • Quantum Chemical Calculations : Optimize reaction pathways (e.g., transition state analysis for cyclization steps) .
  • Molecular Docking : Predict binding affinities to biological targets (e.g., kinase enzymes) using software like AutoDock Vina .
    • Case Study : ICReDD’s reaction path search methods combine DFT calculations and machine learning to prioritize synthetic routes, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data across similar benzothiazole-acetamide derivatives?

  • Methodological Framework :

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., isopropyl vs. methoxy groups) and test against standardized assays (e.g., IC50_{50} in cancer cell lines) .
  • Meta-Analysis : Compare published data on analogous compounds (e.g., N-(6-chlorobenzo[d]thiazol-2-yl)acetamide derivatives) to identify trends in potency vs. lipophilicity .
    • Example : Discrepancies in anti-inflammatory activity may arise from differential solubility; use logP calculations and experimental solubility profiling (e.g., shake-flask method) to validate hypotheses .

Q. How can reaction mechanisms be elucidated for key transformations in the synthesis of this compound?

  • Experimental Design :

  • Isotopic Labeling : Track 15N^{15}N-labeled amines during amide bond formation to confirm mechanistic intermediates .
  • Kinetic Studies : Monitor reaction progress via in situ FTIR or LC-MS to identify rate-determining steps (e.g., thiourea cyclization) .
    • Theoretical Support : Transition state modeling using Gaussian09 to simulate energy barriers for proposed pathways .

Critical Notes

  • Contradictions in Evidence : Varied solvent choices (DMF vs. ethanol) impact reaction efficiency; systematic optimization is recommended .

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